molecular formula C14H19N3OS B14169880 4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol CAS No. 792941-80-1

4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B14169880
CAS No.: 792941-80-1
M. Wt: 277.39 g/mol
InChI Key: NQWAFRUCCDCFLF-UHFFFAOYSA-N
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Description

4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylpropylamine with ethyl isothiocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-[3-(4-hydroxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-[3-(4-chlorophenyl)propyl]-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-[3-(4-nitrophenyl)propyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its efficacy in certain applications.

Properties

CAS No.

792941-80-1

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

4-ethyl-3-[3-(4-methoxyphenyl)propyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H19N3OS/c1-3-17-13(15-16-14(17)19)6-4-5-11-7-9-12(18-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,16,19)

InChI Key

NQWAFRUCCDCFLF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CCCC2=CC=C(C=C2)OC

Origin of Product

United States

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